molecular formula C10H20N2O4S B2671012 Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate CAS No. 2580209-98-7

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B2671012
CAS No.: 2580209-98-7
M. Wt: 264.34
InChI Key: OVBLPBADAHDAEL-ZKCHVHJHSA-N
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Description

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H20N2O4S. It is used in various scientific research applications due to its unique chemical properties. This compound is often utilized in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylsulfamoyl)cyclobutylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate is used in a wide range of scientific research applications, including:

    Chemistry: As a protecting group for amines in peptide synthesis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical reactions. This property makes it valuable in the synthesis of complex molecules, particularly in peptide chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Another protecting group for amines, but without the cyclobutyl and methylsulfamoyl functionalities.

    Carboxybenzyl (CBz) carbamate: A protecting group that can be removed using catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.

Uniqueness

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate is unique due to its combination of the tert-butyl, cyclobutyl, and methylsulfamoyl groups. This combination provides specific chemical properties that can be advantageous in certain synthetic applications, particularly where selective protection and deprotection of amines are required.

Properties

IUPAC Name

tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLPBADAHDAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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